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Compound of Interest

Compound Name:
2-Mercaptobenzooxazole-5-

carboxylic acid

CAS No.: 7341-98-2

Cat. No.: B187989 Get Quote

Executive Summary & Isomeric Context
The molecular formula C8H5NO3S does not refer to a single ubiquitous commodity chemical

(like Saccharin, C7H5NO3S) but rather represents a specific class of heterocyclic isomers used

primarily as scaffolds in fragment-based drug discovery (FBDD).

While multiple theoretical arrangements exist, this guide focuses on the most chemically

significant and commercially available isomer: 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid.

This compound represents a "privileged structure" in medicinal chemistry—a bi-heteroaryl

system combining a thiophene ring and an isoxazole core with a carboxylic acid handle, widely

used to synthesize anti-inflammatory agents and penicillin intermediates.

Key Isomer Identification Table:
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Compound Name IUPAC Name Relevance

Primary Target
5-(Thiophen-2-yl)isoxazole-3-

carboxylic acid

High. Key intermediate for

antibiotics and bioisostere

studies.

Isomer B
2-(Furan-2-yl)thiazole-4-

carboxylic acid

Medium. Thiazole-based

scaffold for kinase inhibitors.

Isomer C
6-Methoxybenzothiazole-4,7-

dione

Low. Quinone-like oxidation

product; less common.

Nomenclature & Structural Analysis
IUPAC Name Decomposition
The systematic naming of the primary target follows the IUPAC Blue Book recommendations

for heterocyclic systems.

Principal Functional Group: Carboxylic acid (-COOH).[1][2] This takes precedence for

numbering.

Parent Hydride: Isoxazole (a five-membered ring containing adjacent Oxygen and Nitrogen).

Numbering: The isoxazole ring is numbered starting from Oxygen (1) and Nitrogen (2). The

carboxyl group is at position 3 to minimize locants for the principal group.

Substituent: A thiophene ring attached at position 2 of the thiophene to position 5 of the

isoxazole.

Full IUPAC Name:5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic acid Commonly accepted: 5-(2-

Thienyl)isoxazole-3-carboxylic acid[3][4]

Chemical Identifiers[5][6]
SMILES:OC(=O)C1=NOC(=C1)C2=CC=CS2

InChIKey:OBTRHBQUXRJHJR-UHFFFAOYSA-N[3]
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Molecular Weight: 195.20 g/mol [3][5]

Physicochemical Profile (Data Summary)
The following data is critical for researchers assessing the "drug-likeness" of this scaffold using

Lipinski’s Rule of 5.

Property Value
Interpretation for Drug
Design

Molecular Weight 195.20 Da
Ideal fragment (<300 Da) for

growing into larger leads.

LogP (Predicted) ~1.8 - 2.1

Moderate lipophilicity; good

membrane permeability

potential.

TPSA ~80 Å²
<140 Å² suggests good oral

bioavailability.

H-Bond Donors 1 (COOH) Low count favors permeability.

H-Bond Acceptors 4 (N, O, O, S)
Potential for specific binding

site interactions.

pKa (Acid) ~3.5 - 4.0
Ionized at physiological pH

(COO-).

Synthetic Methodology
The synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid is a classic example of

heterocyclic construction using Claisen condensation followed by cyclization. This protocol is

self-validating because the intermediate dione has a distinct color change and the final product

precipitates upon acidification.

Reaction Pathway Logic
Claisen Condensation: 2-Acetylthiophene is reacted with diethyl oxalate. The strong base

(NaOEt) deprotonates the acetyl group, which attacks the oxalate to form a 1,3-dicarbonyl

(diketo ester).
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Cyclization: The diketo ester reacts with hydroxylamine (NH₂OH). The nitrogen attacks the

ketone adjacent to the thiophene (or the ester, depending on pH control), but

thermodynamically, the 3-carboxy-5-substituted isoxazole is favored under standard

conditions.

Hydrolysis: The ethyl ester is saponified to the free acid.

Visualization of Synthesis Workflow

Figure 1: Synthetic route for C8H5NO3S target via Claisen condensation and heterocyclization.
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Detailed Experimental Protocol
Note: All steps must be performed in a fume hood due to the stench of thiophene derivatives.

Condensation:

Dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

Add diethyl oxalate (1.1 eq) dropwise at 0°C.

Add 2-acetylthiophene (1.0 eq) slowly. The solution will turn yellow/orange.

Reflux for 4 hours.

Checkpoint: TLC should show disappearance of starting material and appearance of a

polar spot (diketo ester).

Cyclization:
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Cool the mixture to room temperature.

Add Hydroxylamine hydrochloride (1.2 eq) dissolved in a minimum amount of water.

Reflux for 2 hours.

Pour into ice water. The ethyl ester intermediate may precipitate. If not, extract with ethyl

acetate.

Hydrolysis (Saponification):

Dissolve the ester in 10% NaOH solution. Stir at 60°C for 1 hour.

Critical Step: Cool on ice and acidify to pH 2 using 6M HCl.

The product C8H5NO3S will precipitate as a white/off-white solid.

Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water.

Medicinal Chemistry Applications
The C8H5NO3S scaffold is highly valued in drug development for two reasons:

Bioisosterism: The isoxazole ring acts as a bioisostere for amide bonds or carboxylic acids,

improving metabolic stability while maintaining hydrogen bond acceptor capabilities.

Fragment-Based Drug Design (FBDD): The carboxylic acid moiety serves as a "warhead" or

anchor point for combinatorial chemistry (e.g., amide coupling to create larger libraries).

Structure-Activity Relationship (SAR) Logic
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Figure 2: SAR optimization vectors for the C8H5NO3S scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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